molecular formula C18H27NO6 B13837474 Methacrylic acid, nitrilotriethylene ester CAS No. 13884-43-0

Methacrylic acid, nitrilotriethylene ester

Cat. No.: B13837474
CAS No.: 13884-43-0
M. Wt: 353.4 g/mol
InChI Key: VREQORRYSHBFFY-UHFFFAOYSA-N
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Description

Methacrylic acid, nitrilotriethylene ester is a chemical compound that belongs to the family of methacrylates. Methacrylates are esters of methacrylic acid, which is a colorless, viscous liquid with a carboxylic acid functional group. This compound is known for its applications in various fields, including polymer chemistry, materials science, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methacrylic acid, nitrilotriethylene ester can be synthesized through several methods. One common method involves the esterification of methacrylic acid with nitrilotriethylene. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

Methacrylic acid+NitrilotriethyleneMethacrylic acid, nitrilotriethylene ester+Water\text{Methacrylic acid} + \text{Nitrilotriethylene} \rightarrow \text{this compound} + \text{Water} Methacrylic acid+Nitrilotriethylene→Methacrylic acid, nitrilotriethylene ester+Water

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process may include steps such as distillation and purification to remove any unreacted starting materials and by-products. Catalysts and reaction conditions are optimized to achieve efficient conversion and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methacrylic acid, nitrilotriethylene ester undergoes several types of chemical reactions, including:

    Esterification: Reaction with alcohols to form esters.

    Hydrolysis: Reaction with water to break down into methacrylic acid and nitrilotriethylene.

    Polymerization: Reaction to form polymers, such as polymethacrylate.

Common Reagents and Conditions

    Esterification: Acid catalysts (e.g., sulfuric acid), reflux conditions.

    Hydrolysis: Acidic or basic conditions, elevated temperatures.

    Polymerization: Initiators (e.g., benzoyl peroxide), controlled temperature.

Major Products Formed

    Esterification: Various esters depending on the alcohol used.

    Hydrolysis: Methacrylic acid and nitrilotriethylene.

    Polymerization: Polymethacrylate and related polymers.

Scientific Research Applications

Methacrylic acid, nitrilotriethylene ester has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.

    Medicine: Utilized in the formulation of dental materials, bone cements, and tissue engineering scaffolds.

    Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.

Mechanism of Action

The mechanism of action of methacrylic acid, nitrilotriethylene ester involves its ability to undergo polymerization and form cross-linked networks. This property is particularly useful in the development of materials with high mechanical strength and durability. The molecular targets and pathways involved include the interaction of the ester groups with various functional groups in the polymer matrix, leading to the formation of stable covalent bonds.

Comparison with Similar Compounds

Similar Compounds

    Methyl methacrylate: Another ester of methacrylic acid, commonly used in the production of polymethyl methacrylate (PMMA).

    Ethyl methacrylate: Similar to methyl methacrylate but with an ethyl group, used in coatings and adhesives.

    Butyl methacrylate: Used in the production of flexible and impact-resistant polymers.

Uniqueness

Methacrylic acid, nitrilotriethylene ester is unique due to its specific ester structure, which imparts distinct properties such as enhanced adhesion and chemical resistance. Its ability to form biocompatible materials makes it particularly valuable in medical and biological applications.

Properties

CAS No.

13884-43-0

Molecular Formula

C18H27NO6

Molecular Weight

353.4 g/mol

IUPAC Name

2-[bis[2-(2-methylprop-2-enoyloxy)ethyl]amino]ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C18H27NO6/c1-13(2)16(20)23-10-7-19(8-11-24-17(21)14(3)4)9-12-25-18(22)15(5)6/h1,3,5,7-12H2,2,4,6H3

InChI Key

VREQORRYSHBFFY-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCN(CCOC(=O)C(=C)C)CCOC(=O)C(=C)C

Origin of Product

United States

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